molecular formula C14H14ClN3O2 B14854348 Benzyl (2-(4-chloropyrimidin-2-yl)ethyl)carbamate CAS No. 944900-46-3

Benzyl (2-(4-chloropyrimidin-2-yl)ethyl)carbamate

Cat. No.: B14854348
CAS No.: 944900-46-3
M. Wt: 291.73 g/mol
InChI Key: FDAHGXHILJEMOF-UHFFFAOYSA-N
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Description

Benzyl (2-(4-chloropyrimidin-2-yl)ethyl)carbamate is a chemical compound with the molecular formula C14H14ClN3O2 and a molecular weight of 291.73 g/mol . This compound is characterized by the presence of a benzyl group, a pyrimidine ring substituted with a chlorine atom, and a carbamate functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-(4-chloropyrimidin-2-yl)ethyl)carbamate typically involves the reaction of 4-chloropyrimidine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often used to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(4-chloropyrimidin-2-yl)ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl (2-(4-chloropyrimidin-2-yl)ethyl)carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzyl (2-(4-chloropyrimidin-2-yl)ethyl)carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (2-(4-chloropyrimidin-2-yl)ethyl)carbamate is unique due to its specific substitution pattern and the presence of both a benzyl group and a carbamate functional group. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

944900-46-3

Molecular Formula

C14H14ClN3O2

Molecular Weight

291.73 g/mol

IUPAC Name

benzyl N-[2-(4-chloropyrimidin-2-yl)ethyl]carbamate

InChI

InChI=1S/C14H14ClN3O2/c15-12-6-8-16-13(18-12)7-9-17-14(19)20-10-11-4-2-1-3-5-11/h1-6,8H,7,9-10H2,(H,17,19)

InChI Key

FDAHGXHILJEMOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC2=NC=CC(=N2)Cl

Origin of Product

United States

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